molecular formula C21H22N2O4 B4087470 Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B4087470
M. Wt: 366.4 g/mol
InChI Key: LXACRIIKTOYGKG-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidinone ring substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step involves the alkylation of the pyrrolidinone ring with a dimethylphenyl halide in the presence of a base.

    Coupling with Benzoic Acid Derivative: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)acetate: Similar structure but with an acetate group instead of a benzoate.

    Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)20(25)22-18-7-5-4-6-17(18)21(26)27-3/h4-10,15H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXACRIIKTOYGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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